molecular formula C10H10Br2O2 B14044190 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

Cat. No.: B14044190
M. Wt: 321.99 g/mol
InChI Key: YWWXVHIIFGVALQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one is a brominated aromatic ketone characterized by two bromine substituents: one on the propan-2-one backbone and another on the 2-position of the 3-methoxyphenyl ring. This compound is synthesized via a multi-step process involving dichloromethane (CH$2$Cl$2$) and tetrahydrofuran (THF) as solvents, with reagents such as DIPEA, trimethylsilyl trifluoromethanesulfonate, and N-bromosuccinimide (NBS). The reported yield is 19%, indicating challenges in synthesis efficiency, likely due to steric hindrance from the dual bromine substituents or side reactions .

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

1-bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2O2/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3

InChI Key

YWWXVHIIFGVALQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Bromination of Aromatic Propiophenone Derivatives

A common strategy to prepare 1-bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one starts from a propiophenone derivative bearing a methoxy substituent on the aromatic ring. The key step involves selective bromination at the benzylic (alpha to the carbonyl) position and the aromatic ring ortho to the methoxy group.

  • Starting Material: 3-methoxypropiophenone or a closely related derivative.
  • Reagent: Bromine (Br2) is used for electrophilic bromination.
  • Conditions: The reaction is typically conducted in acetic acid or a similar solvent at controlled temperatures (0–25 °C) to avoid over-bromination.
  • Mechanism: Bromine electrophilically attacks the benzylic position (alpha to the ketone) and the activated aromatic ring ortho to the methoxy substituent, resulting in dibrominated products.

This approach is supported by literature examples where bromination of chalcone or propiophenone derivatives leads to 2,3-dibromo substituted products. For example, bromination of chalcones with bromine in acetic acid at low temperature yields 2,3-dibromo derivatives, which are then isolated and purified.

Stepwise Bromination and Isolation

The preparation often proceeds via:

  • Step 1: Bromination of the aromatic ketone to form 2,3-dibromo-1-(3-methoxyphenyl)propan-1-one.
  • Step 2: Selective isolation and purification of the mono-bromo ketone at the benzylic position (this compound).

This stepwise approach allows control over regioselectivity and minimizes side reactions. The use of solvents like ethyl acetate and methanol during recrystallization helps obtain pure crystalline products, as observed in related compounds.

Use of Phosphorus Tribromide for Benzylic Bromination

An alternative method involves converting the corresponding alcohol or ketone intermediate to the benzylic bromide using phosphorus tribromide (PBr3):

  • The ketone or alcohol precursor is treated with PBr3 at low temperature (0 °C to room temperature).
  • This reagent selectively converts the hydroxyl or alpha hydrogen adjacent to the carbonyl into a bromide.
  • This method is advantageous for producing benzylic bromides without affecting the aromatic bromide substituents.

Phase Transfer Catalysis and Base-Induced Reactions

Some patents describe the use of phase transfer catalysts (e.g., tetrabutylammonium salts) in the presence of alkali (NaOH) to facilitate bromination or substitution reactions on related brominated propene derivatives. While these methods are more relevant to fluorinated or chlorinated analogs, they demonstrate efficient bromination under mild conditions with high yields and purity.

Reaction Parameters and Yields

A summary of typical reaction parameters and outcomes from analogous bromination processes is presented below:

Parameter Typical Range/Value Notes
Bromine amount 1.0–1.2 equivalents Slight excess to ensure complete bromination
Solvent Acetic acid, ethyl acetate, methanol Solvent choice affects regioselectivity and crystallization
Temperature 0–25 °C Controlled to avoid over-bromination
Reaction time 3–15 hours Longer times for complete conversion
Yield 60–99% High yields reported in literature
Purification Recrystallization from ethanol or ethyl acetate/methanol Ensures high purity and isolation of desired isomer

Analytical Characterization

The prepared compound is typically characterized by:

  • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and chemical shifts consistent with brominated aromatic ketones.
  • Mass Spectrometry: Molecular ion peaks confirm the presence of bromine atoms.
  • X-ray Crystallography: Crystal structures confirm molecular geometry and substitution positions.
  • Melting Point: Used to assess purity and identity.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Purification Method Notes
Direct bromination with Br2 3-Methoxypropiophenone Br2 in AcOH, 0–25 °C, 3–15 h 60–80 Recrystallization Selective aromatic and benzylic bromination
Bromination via PBr3 Corresponding alcohol or ketone PBr3, 0 °C to RT 70–90 Column chromatography or recrystallization Benzylic bromide formation without aromatic substitution
Phase transfer catalysis method 2,3-Dibromo-1,1,1-trifluoropropane analogs NaOH, tetrabutylammonium salts, 40–65 °C, 6–7 h 90–97 Distillation or crystallization High efficiency, industrially scalable

Research Findings and Considerations

  • The regioselectivity of bromination is influenced by the electron-donating methoxy group, which directs bromination ortho to itself on the aromatic ring.
  • Control of reaction temperature and bromine equivalents is critical to avoid polybromination or degradation.
  • The benzylic bromide is reactive and can be further transformed in synthetic sequences, making this compound a useful intermediate.
  • Crystallization solvent choice affects the purity and yield of isolated product.
  • Phase transfer catalysis can enhance reaction rates and yields in related bromination processes but may require careful optimization.

Chemical Reactions Analysis

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of brominated propan-2-one derivatives. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1-Bromo-3-(4-chlorophenoxy)propan-2-one 4-Cl-phenoxy, Br on propan-2-one C$9$H$8$BrClO$_2$ 263.52 177662-25-8
1-Bromo-3-(4-iodophenyl)propan-2-one 4-I-phenyl, Br on propan-2-one C$9$H$8$BrIO 338.97 1239112-68-5
1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one 3-CF$_3$-phenyl, Br on propan-2-one C${10}$H$8$BrF$_3$O 281.07 847149-84-2
1-Bromo-3-(3-bromophenyl)propan-2-one 3-Br-phenyl, Br on propan-2-one C$9$H$8$Br$_2$O 291.97 Not provided

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF$_3$) in the 3-position (CAS 847149-84-2) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .
  • Halogen Substituents : Iodo (CAS 1239112-68-5) and chloro (CAS 177662-25-8) substituents influence solubility and boiling points. For example, the iodo derivative has a predicted boiling point of 332.7 ± 22.0°C, higher than chloro analogues due to increased molecular weight .
  • Stability : Dibrominated derivatives (e.g., 1,3-dibromopropan-2-one intermediates) are prone to polymerization under basic conditions, as seen in failed syntheses of related compounds .

Physical and Chemical Properties

  • Bromine’s electronegativity increases the compound’s reactivity in SN2 reactions compared to chloro or methoxy derivatives .
  • Crystallography : Brominated chalcone derivatives (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) exhibit distinct crystal packing influenced by bromine’s van der Waals radius, which may affect solubility .

Biological Activity

1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H10Br2OC_{10}H_{10}Br_2O and features a bromo-substituted phenyl group along with a ketone functional group. The presence of multiple bromine atoms enhances its electrophilic character, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of enzyme activity or disruption of protein-protein interactions, which is essential for evaluating its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. It is believed to affect cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression. The specific pathways involved require further exploration, but initial studies suggest a promising role in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Evaluation : A study assessed the compound's efficacy against Staphylococcus aureus and other pathogens, revealing significant inhibition of biofilm formation and bacterial growth .
  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound warrants careful consideration. Similar brominated compounds have shown moderate acute oral toxicity and potential genotoxicity in certain models. For instance, repeated exposure to related compounds has resulted in liver toxicity and reproductive system effects in animal studies .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialSignificant inhibition against pathogens
AnticancerInduces apoptosis in cancer cells
CytotoxicityCytotoxic effects on cell lines
ToxicityModerate acute toxicity observed

Q & A

Q. What are the key steps for synthesizing 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one?

The synthesis typically involves bromination of a propanone precursor. For example, bromine can be added to an enone intermediate (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) in chloroform, followed by elimination of HBr using a base like triethylamine to yield the α-brominated product . Critical steps include controlling stoichiometry (1:1 molar ratio of substrate to Br₂) and solvent selection (chloroform or benzene) to minimize side reactions. Post-synthesis purification via crystallization (e.g., from acetone) ensures high purity.

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm bromine substitution patterns and aromatic methoxy groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~351.62 g/mol for similar brominated propanones) .
  • IR Spectroscopy : C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
  • X-ray Diffraction : For crystalline derivatives, unit cell parameters (monoclinic, space group P2₁/c) and bond angles confirm structural integrity .

Q. What are its primary applications in organic chemistry?

This compound serves as:

  • A building block for synthesizing chalcone derivatives with potential bioactivity .
  • An intermediate in crystallographic studies to analyze halogen bonding and steric effects in aromatic systems .
  • A precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituents .

Advanced Research Questions

Q. How can researchers address low yields during bromination steps?

Low yields often arise from incomplete bromine addition or competing di-bromination. Strategies include:

  • Temperature Control : Reaction at 0–5°C to suppress side reactions .
  • Catalytic Additives : Using Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
  • In Situ Monitoring : TLC or GC-MS to track reaction progress and optimize stoichiometry .

Q. What contradictions exist in reported bioactivity data for brominated propanones?

Some studies report antimicrobial activity for brominated propanones (e.g., MIC values <10 µg/mL against S. aureus), while others note limited efficacy . These discrepancies may arise from:

  • Structural Variations : Minor changes in substitution (e.g., methoxy vs. methyl groups) alter bioavailability .
  • Assay Conditions : Differences in bacterial strains, culture media, or solvent systems (DMSO vs. aqueous) .
  • Purity Issues : Impurities from synthesis (e.g., residual Br₂) can skew bioactivity results .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray crystallography provides definitive evidence for:

  • Halogen Bonding : Br···O interactions (2.9–3.2 Å) stabilize crystal packing .
  • Torsional Angles : Dihedral angles between aromatic rings (e.g., 15–25°) influence reactivity in solution .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) reveal flexibility in the propanone backbone .

Q. What advanced computational methods validate experimental data?

  • DFT Calculations : To compare experimental vs. theoretical bond lengths (e.g., C-Br: 1.89 Å experimental vs. 1.91 Å calculated) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., chloroform vs. acetone) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using crystallographic coordinates .

Methodological Insights

  • Synthesis Optimization : Use a 24-hour reaction time for bromination to ensure completeness .
  • Purification : Recrystallize from acetone/hexane (3:1 v/v) to achieve >95% purity .
  • Data Interpretation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to resolve structural ambiguities .

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